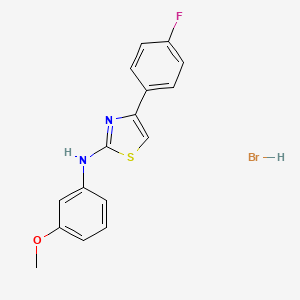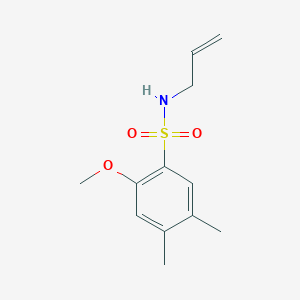![molecular formula C25H15FN2O2 B5188787 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline, also known as FNQ, is a fluorescent dye used in scientific research. The compound has a unique structure that allows it to bind to biological molecules and emit light when excited. FNQ has been widely used in various fields such as biochemistry, pharmacology, and medical research due to its excellent properties.
作用機序
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline binds to biological molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The compound has a planar structure that allows it to insert between the base pairs of DNA, leading to changes in its conformation. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can also bind to proteins and induce conformational changes that affect their activity.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has been shown to have minimal biochemical and physiological effects on living organisms. The compound is non-toxic and does not interfere with cellular processes. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has been used in various in vitro and in vivo studies without causing any adverse effects.
実験室実験の利点と制限
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has several advantages for lab experiments. The compound is highly fluorescent and can be easily detected using standard fluorescence microscopy and spectroscopy techniques. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline is also stable and can be stored for long periods without losing its fluorescence properties. However, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has some limitations, including its high cost and complex synthesis process. The compound also has poor solubility in aqueous solutions, making it challenging to use in certain experiments.
将来の方向性
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has several potential future directions in scientific research. The compound can be modified to improve its solubility and fluorescence properties, making it more versatile for different experiments. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can also be used in drug discovery to identify compounds that bind to specific biological molecules. Additionally, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can be used in medical research to study disease mechanisms and develop new therapies. Overall, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has significant potential for future scientific research.
合成法
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can be synthesized through a multi-step reaction process involving several chemical reagents. The synthesis starts with the condensation of 4-fluorobenzaldehyde and 3-nitrobenzaldehyde to form a Schiff base. The Schiff base is then reacted with 2-aminobenzophenone to form the final product, 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline. The synthesis process is complex and requires skilled personnel to perform.
科学的研究の応用
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline has been widely used in scientific research due to its unique properties. The compound is commonly used as a fluorescent probe to study biological molecules such as proteins, nucleic acids, and lipids. 1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline can selectively bind to these molecules and emit light when excited, making it an excellent tool for studying their structure and function.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15FN2O2/c26-19-11-8-17(9-12-19)22-15-24(18-5-3-6-20(14-18)28(29)30)27-23-13-10-16-4-1-2-7-21(16)25(22)23/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXWXPXAHPIZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)


![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5188738.png)


![2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![N-(2-methoxyethyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5188778.png)
![5,5'-[oxybis(4,1-phenyleneimino)]bis(5-oxopentanoic acid)](/img/structure/B5188795.png)
![2-(4-fluorophenyl)-3-[3-(4-methyl-1-piperazinyl)propyl]-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5188800.png)
![2-(3-{2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5188814.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5188823.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(2,5-dimethoxyphenyl)-N-methylacetamide](/img/structure/B5188829.png)